molecular formula C22H28ClNS B12721472 1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride CAS No. 95133-01-0

1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride

Cat. No.: B12721472
CAS No.: 95133-01-0
M. Wt: 374.0 g/mol
InChI Key: GDHLNJILQPGKFY-UHFFFAOYSA-N
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Description

1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride typically involves the reaction of 2-methylthioxanthene with a propylating agent, followed by the introduction of a piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or other transition metals. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine: The non-hydrochloride form of the compound.

    2-Methylthioxanthene: The parent compound without the piperidine ring.

    Piperidine: The basic structure without the thioxanthene moiety.

Uniqueness

1-(3-(2-Methylthioxanthen-9-yl)propyl)piperidine hydrochloride is unique due to its combined structural features of thioxanthene and piperidine, which confer specific chemical and biological properties not found in the individual components.

Properties

CAS No.

95133-01-0

Molecular Formula

C22H28ClNS

Molecular Weight

374.0 g/mol

IUPAC Name

1-[3-(2-methyl-9H-thioxanthen-9-yl)propyl]piperidine;hydrochloride

InChI

InChI=1S/C22H27NS.ClH/c1-17-11-12-22-20(16-17)18(19-8-3-4-10-21(19)24-22)9-7-15-23-13-5-2-6-14-23;/h3-4,8,10-12,16,18H,2,5-7,9,13-15H2,1H3;1H

InChI Key

GDHLNJILQPGKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3C2CCCN4CCCCC4.Cl

Origin of Product

United States

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